![molecular formula C17H19ClN4OS B4116190 N-(5-chloro-2-methoxyphenyl)-4-(2-pyridinyl)-1-piperazinecarbothioamide](/img/structure/B4116190.png)
N-(5-chloro-2-methoxyphenyl)-4-(2-pyridinyl)-1-piperazinecarbothioamide
Overview
Description
N-(5-chloro-2-methoxyphenyl)-4-(2-pyridinyl)-1-piperazinecarbothioamide, also known as ML218, is a small molecule that has been extensively studied for its potential therapeutic applications. This compound has been found to exhibit a range of biochemical and physiological effects, making it a promising candidate for the treatment of various diseases.
Mechanism of Action
N-(5-chloro-2-methoxyphenyl)-4-(2-pyridinyl)-1-piperazinecarbothioamide has been found to modulate a number of different ion channels, including the voltage-gated potassium channel Kv7.2/3, the inwardly rectifying potassium channel Kir2.1, and the voltage-gated sodium channel Nav1.7. By modulating these channels, N-(5-chloro-2-methoxyphenyl)-4-(2-pyridinyl)-1-piperazinecarbothioamide has the potential to affect a wide range of physiological processes.
Biochemical and Physiological Effects:
N-(5-chloro-2-methoxyphenyl)-4-(2-pyridinyl)-1-piperazinecarbothioamide has been found to exhibit a number of biochemical and physiological effects, including anti-inflammatory, analgesic, and anticonvulsant properties. It has also been found to inhibit the growth of cancer cells in vitro, suggesting that it may have potential as an anticancer agent.
Advantages and Limitations for Lab Experiments
One of the advantages of N-(5-chloro-2-methoxyphenyl)-4-(2-pyridinyl)-1-piperazinecarbothioamide is that it has been extensively studied and its mechanism of action is well understood. This makes it a useful tool for researchers studying ion channels and their role in disease. However, one limitation of N-(5-chloro-2-methoxyphenyl)-4-(2-pyridinyl)-1-piperazinecarbothioamide is that it has limited solubility in aqueous solutions, which can make it difficult to work with in some experimental settings.
Future Directions
There are a number of potential future directions for research on N-(5-chloro-2-methoxyphenyl)-4-(2-pyridinyl)-1-piperazinecarbothioamide. One area of interest is its potential as an anticancer agent, particularly in combination with other chemotherapy drugs. Another area of interest is its potential as a treatment for neurological disorders, such as epilepsy and neuropathic pain. Additionally, further research is needed to fully understand the mechanism of action of N-(5-chloro-2-methoxyphenyl)-4-(2-pyridinyl)-1-piperazinecarbothioamide and its potential to modulate other ion channels.
Scientific Research Applications
N-(5-chloro-2-methoxyphenyl)-4-(2-pyridinyl)-1-piperazinecarbothioamide has been widely studied for its potential therapeutic applications in a number of diseases, including cancer, inflammation, and neurological disorders. Its ability to modulate ion channels has been of particular interest, as this has the potential to treat a wide range of diseases.
properties
IUPAC Name |
N-(5-chloro-2-methoxyphenyl)-4-pyridin-2-ylpiperazine-1-carbothioamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClN4OS/c1-23-15-6-5-13(18)12-14(15)20-17(24)22-10-8-21(9-11-22)16-4-2-3-7-19-16/h2-7,12H,8-11H2,1H3,(H,20,24) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MOBGNTAHTMVGRR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)NC(=S)N2CCN(CC2)C3=CC=CC=N3 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClN4OS | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-chloro-2-methoxyphenyl)-4-(2-pyridinyl)-1-piperazinecarbothioamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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